(R)-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl

Description

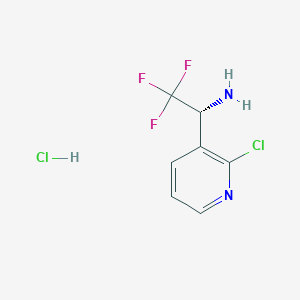

The compound (R)-1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-amine HCl is a chiral amine salt featuring a 2-chloropyridin-3-yl moiety and a trifluoroethylamine group. The stereochemistry (R-configuration) and the presence of electron-withdrawing substituents (Cl, CF₃) make it a valuable intermediate in pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C7H7Cl2F3N2 |

|---|---|

Molecular Weight |

247.04 g/mol |

IUPAC Name |

(1R)-1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethanamine;hydrochloride |

InChI |

InChI=1S/C7H6ClF3N2.ClH/c8-6-4(2-1-3-13-6)5(12)7(9,10)11;/h1-3,5H,12H2;1H/t5-;/m1./s1 |

InChI Key |

BPUBYKKPEXTDFE-NUBCRITNSA-N |

Isomeric SMILES |

C1=CC(=C(N=C1)Cl)[C@H](C(F)(F)F)N.Cl |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(C(F)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloropyridine and trifluoroacetaldehyde.

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The chloropyridine ring allows for nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions include various substituted pyridines, trifluoroethylamines, and their derivatives.

Scientific Research Applications

Medicinal Chemistry

(R)-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is utilized in the development of pharmaceuticals targeting various diseases. Its unique structure allows it to interact with specific enzymes and receptors, modulating biochemical pathways effectively.

Case Study:

A study demonstrated that this compound exhibited significant inhibitory activity against certain enzymes involved in cancer pathways. The trifluoroethylamine moiety enhanced its lipophilicity, improving membrane permeability and bioavailability.

Synthetic Chemistry

This compound serves as a versatile building block in the synthesis of more complex molecules. It is often used in the preparation of other pharmaceuticals and agrochemicals.

Synthesis Overview:

The synthesis typically involves:

- Starting Materials: 2-chloropyridine and trifluoroacetaldehyde.

- Reaction Conditions: Controlled temperature and pressure with catalysts to facilitate product formation.

- Purification: Techniques such as recrystallization or chromatography are employed to obtain pure compounds .

Material Science

In material science, (R)-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is explored for its potential use in developing advanced materials with specific properties, such as improved thermal stability and chemical resistance.

Application Example:

Research has indicated that incorporating this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials .

The biological activity of (R)-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has been attributed to its interaction with various biological targets. It has shown potential against specific diseases due to its ability to modulate receptor activities.

Mechanism of Action:

The trifluoroethyl group enhances binding affinity to target receptors while the chloropyridine ring provides specificity, making it a valuable candidate for therapeutic development .

Mechanism of Action

The mechanism of action of ®-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethylamine group enhances its binding affinity, while the chloropyridine ring provides specificity. These interactions can modulate biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variations

(S)-1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethan-1-amine HCl

- Structure : Bromine at pyridine position 3 (vs. chlorine at position 2 in the target compound).

- Molecular Formula : C₇H₇BrClF₃N₂; MW : 291.49 g/mol.

- Impact : Bromine’s larger atomic radius and polarizability enhance π-stacking interactions but may reduce metabolic stability compared to chlorine. The positional shift alters electronic effects on the pyridine ring .

(R)-1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-amine HCl

- Structure : Bromine at pyridine position 5.

- CAS : 1391414-17-7; MW : 291.50 g/mol.

(S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethanamine HCl

Functional Group Modifications

N-[(6-Chloropyridin-3-yl)methyl]-2,2-difluoroethan-1-amine

- Structure : Difluoroethylamine attached via a methylene bridge to pyridine.

- Synthesis : Prepared via alkylation of 2,2-difluoroethylamine.

- Impact: Fewer fluorine atoms (CF₂ vs.

tert-Butyl (S)-(4-(2,4-Difluoro-5-(((2,2,2-trifluoroethyl)amino)methyl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate

Fluoroalkyl Amino Reagents (FARs)

Yarovenko Reagent (N,N-Diethyl-2-chloro-1,1,2-trifluoroethan-1-amine)

Data Table: Key Properties of Comparable Compounds

Biological Activity

(R)-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride, commonly referred to as (R)-Trifluoroethylamine, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C₇H₆ClF₃N₂

- CAS Number: 132915-80-1

- Molecular Weight: 247.04 g/mol

The biological activity of (R)-Trifluoroethylamine is primarily attributed to its interaction with various biological targets. It has been shown to exhibit activity against specific enzymes and receptors involved in disease processes. The presence of the trifluoroethyl group enhances its lipophilicity, which may improve membrane permeability and bioavailability.

Antimicrobial Properties

Research indicates that (R)-Trifluoroethylamine demonstrates significant antimicrobial activity. A study evaluating its efficacy against Plasmodium falciparum, the causative agent of malaria, reported an EC₅₀ value indicating potent inhibition of parasite growth. The compound's mechanism involves disrupting the sodium ion homeostasis within the parasite, leading to cell death .

Cytotoxicity Studies

In vitro cytotoxicity assessments have been performed using human HepG2 liver cancer cells. The compound exhibited moderate cytotoxic effects with an EC₅₀ value that suggests a balance between therapeutic efficacy and safety . This indicates potential for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the pyridine ring can significantly affect biological activity. For instance, substituents on the pyridine ring were systematically varied to assess their impact on both antimicrobial and cytotoxic activities.

Notable Findings:

- The introduction of halogen substituents at specific positions on the pyridine ring resulted in varied potency against P. falciparum.

- Compounds with a methyl or methoxy substituent showed enhanced activity compared to their chloro counterparts .

Case Studies

- Malaria Treatment : A study focused on the optimization of dihydroquinazolinone derivatives found that (R)-Trifluoroethylamine analogs demonstrated improved efficacy in inhibiting P. falciparum growth while maintaining low toxicity towards HepG2 cells .

- Cancer Therapeutics : In another investigation, the compound was evaluated for its potential as an anticancer agent against various cell lines, showing promise due to its selective toxicity profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.